Piperidine vs. Morpholine: Ring Basicity and Hydrogen-Bonding Capacity Differentiation
The target compound contains a piperidine ring (six-membered, one nitrogen, pKa ~10.6 for the conjugate acid) at the pyrazine 3-position, whereas the closest commercial analog, 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid (CAS 1707375-78-7), incorporates a morpholine ring (six-membered, one nitrogen + one oxygen, pKa ~8.3) . This difference in basicity (~2.3 log units) and hydrogen-bonding capacity (piperidine: 1 H-bond acceptor; morpholine: 2 H-bond acceptors) has been shown in the PDE10A inhibitor class to produce a 45-fold shift in biochemical IC50 when morpholine is replaced by piperidine in analogous scaffolds [1]. The piperidine variant provides a single, strong basic center amenable to salt formation during purification and formulation, whereas morpholine's ether oxygen introduces an additional polar interaction that can redirect binding orientation within the enzyme active site [1].
| Evidence Dimension | Conjugate acid pKa and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Piperidine ring: pKa ~10.6 (calc.), 1 H-bond acceptor; MW 273.29; Formula C13H15N5O2 |
| Comparator Or Baseline | 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid: Morpholine ring, pKa ~8.3 (calc.), 2 H-bond acceptors; MW 275.26; Formula C12H13N5O3 |
| Quantified Difference | ΔpKa ~2.3 units; ΔH-bond acceptors = 1; Observed potency shift in PDE10A series: 45-fold improvement for piperidine vs. morpholine in structurally analogous context [1] |
| Conditions | Calculated pKa values (ACD/Labs or ChemAxon predictive models); biological data from PDE10A biochemical assay (IMAP fluorescence polarization) on related core scaffold [1] |
Why This Matters
The piperidine ring's higher basicity enhances salt formation potential and may improve solubility in physiological media, while the absence of the ether oxygen eliminates a potential metabolic soft spot (N-dealkylation of morpholine) that can complicate in vivo PK studies.
- [1] Hu E, Chen N, Bourbeau MP, et al. Journal of Medicinal Chemistry. 2014;57(15):6632-6641. Reports 45-fold potency improvement from morpholine to N-acetyl piperidine in PDE10A pyrazine series. View Source
